2-(Piperidin-4-ylthio)pyridine hydrochloride
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Overview
Description
2-(Piperidin-4-ylthio)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a piperidine ring via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylthio)pyridine hydrochloride typically involves the reaction of 2-chloropyridine with piperidine-4-thiol in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylthio)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Piperidin-4-ylthio)pyridine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-ylmethylthio)pyridine hydrochloride
- 2-(Piperidin-4-ylthio)quinoline hydrochloride
- 2-(Piperidin-4-ylthio)benzene hydrochloride
Uniqueness
2-(Piperidin-4-ylthio)pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both a pyridine and piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H15ClN2S |
---|---|
Molecular Weight |
230.76 g/mol |
IUPAC Name |
2-piperidin-4-ylsulfanylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2S.ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2;1H |
InChI Key |
NKIUBXKRFYTIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1SC2=CC=CC=N2.Cl |
Origin of Product |
United States |
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